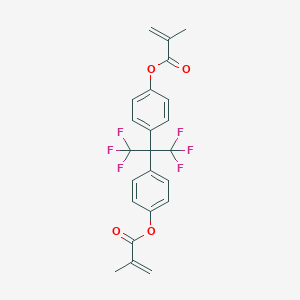

六氟-2,2-双(4-甲基丙烯酰氧基苯基)丙烷

描述

Synthesis Analysis

The synthesis of related fluorinated compounds and polymers typically involves intricate chemical processes designed to introduce fluorine atoms into the molecular structure, thereby improving the material's performance characteristics. For instance, Guan et al. (2014) detailed the synthesis of novel aromatic diamine monomers incorporating hexafluoroisopropylidene groups, leading to the preparation of fluorinated polyimides with notable solubility and thermal properties (Guan et al., 2014).

Molecular Structure Analysis

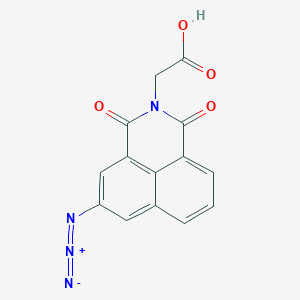

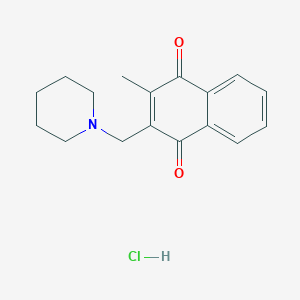

The molecular structure of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane significantly impacts its physical and chemical properties. The presence of fluorine atoms contributes to the compound's high thermal stability and low surface energy, making it suitable for advanced material applications. The structural analysis often involves spectroscopic methods, as demonstrated by Xu et al. (2012), who characterized novel fluorinated polyurethane elastomers based on related fluorinated monomers (Xu et al., 2012).

Chemical Reactions and Properties

Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane's chemical reactivity is tailored by its fluorinated structure, which imparts excellent chemical resistance. The compound's ability to undergo polymerization or condensation reactions enables the synthesis of polymers with desired properties. Research by Saegusa and Koizumi (2005) on fluorine-containing aromatic condensation polymers highlights the influence of fluorine substitution on polymer properties (Saegusa & Koizumi, 2005).

Physical Properties Analysis

The physical properties of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane-based polymers, such as solubility, film-forming ability, and hydrophobicity, are directly linked to the compound's molecular architecture. These properties are crucial for applications in coatings, films, and advanced composites. Fukuoka et al. (2001) explored the effects of incorporating bisphenol AF units into poly(hydroxyethers), resulting in increased glass-transition temperature and hydrophobicity (Fukuoka et al., 2001).

科学研究应用

含氟聚(酰亚胺-苯并噁唑)纳米纤维膜的制备

该化合物用于制备含氟聚(酰亚胺-苯并噁唑)纳米纤维膜 . 这些膜具有低的介电常数和高的热稳定性,使其适用于先进的高频移动通信技术 .

氟化聚酰亚胺的合成

六氟-2,2-双(4-甲基丙烯酰氧基苯基)丙烷用于氟化聚酰亚胺的合成 . 这种聚酰亚胺旨在创造一种新型膜式氧合器,它结合了优异的气体传递和血液相容性 .

高温抗性材料的开发

由于其高温抗性,该化合物用于开发用于高频区域的材料 . 常见的聚合物候选材料,例如标准聚酰亚胺,其较差的介电性能限制了它们在高频领域的应用 .

静电纺纳米纤维膜的制造

该化合物用于制造静电纺纳米纤维膜 . 这些膜来源于有机可溶PI树脂和芳香族二胺 .

低介电材料的创造

六氟-2,2-双(4-甲基丙烯酰氧基苯基)丙烷用于创造具有低介电常数的材料 . 这些材料对于开发先进的高频移动通信技术至关重要

未来方向

属性

IUPAC Name |

[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOHKRNFHQXDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379329 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108050-42-6 | |

| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12087.png)